molecular formula C6H6Cl2N2O B15229391 4-Amino-2-chloronicotinaldehyde hydrochloride

4-Amino-2-chloronicotinaldehyde hydrochloride

Cat. No.: B15229391
M. Wt: 193.03 g/mol
InChI Key: GNCMGFHESLLWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloronicotinaldehyde hydrochloride (CAS 338452-92-9) is a pyridine derivative with the molecular formula C₆H₅ClN₂O. Structurally, it features an aldehyde group at position 3, an amino group at position 4, and a chlorine substituent at position 2 on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its reactive aldehyde moiety, which facilitates nucleophilic additions and condensations, and its heterocyclic framework, which can mimic biological targets.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

4-amino-2-chloropyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H5ClN2O.ClH/c7-6-4(3-10)5(8)1-2-9-6;/h1-3H,(H2,8,9);1H

InChI Key

GNCMGFHESLLWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C=O)Cl.Cl

Origin of Product

United States

Preparation Methods

tert-Butyllithium-Based Formylation

The conventional route involves Boc-protected 4-amino-2-chloropyridine as the starting material. In this method:

  • Deprotonation : Tert-butyllithium (t-BuLi), a pyrophoric reagent, deprotonates the 3-position hydrogen of the pyridine ring at -78°C.
  • Formylation : Dimethylformamide (DMF) is introduced to yield the aldehyde intermediate.
  • Deprotection : Acidic removal of the Boc group generates 4-amino-2-chloronicotinaldehyde.

Limitations :

  • Safety Risks : t-BuLi’s flammability necessitates extreme precautions.
  • Low Yield : The process achieves only ~40% yield due to carbanion instability and stringent temperature requirements.

Improved Lithium Diisopropylamide (LDA)-Mediated Synthesis

A patent-pending method (CN118388401A) circumvents these issues using 2-chloro-4-fluoropyridine as the starting material.

Step 1: Formylation of 2-Chloro-4-fluoropyridine

Reagents :

  • 2-Chloro-4-fluoropyridine
  • Lithium diisopropylamide (LDA, 2 M in THF)
  • Dimethylformamide (DMF)

Procedure :

  • Reaction Setup : Under nitrogen, 5.0 g of 2-chloro-4-fluoropyridine is dissolved in 50 mL tetrahydrofuran (THF) and cooled to -20°C.
  • LDA Addition : 23 mL of LDA is added dropwise, followed by stirring for 30 minutes.
  • DMF Quenching : 4.2 g DMF is introduced, and the mixture reacts for 60 minutes.
  • Workup : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography to yield 4.6 g (75.8%) of 2-chloro-4-fluoropyridine-3-carbaldehyde.

Key Advantages :

  • Safety : LDA is less hazardous than t-BuLi.
  • Temperature Efficiency : Conducted at -20°C vs. -78°C for t-BuLi.

Step 2: Amination to 4-Amino-2-chloronicotinaldehyde

Reagents :

  • 2-Chloro-4-fluoropyridine-3-carbaldehyde
  • 1,4-Dioxane
  • Ammonia water (25–28%)

Procedure :

  • Solvent Mixing : 1,4-Dioxane and ammonia water are combined in a 1:1 volume ratio.
  • Reaction : 2.0 g of the aldehyde is added to 40 mL of the mixed solvent and stirred at room temperature for 2 hours.
  • Isolation : The product precipitates, is filtered, and washed with petroleum ether to yield 1.8 g (91.8%) of 4-amino-2-chloronicotinaldehyde.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method (t-BuLi) Improved Method (LDA)
Starting Material Boc-protected pyridine 2-Chloro-4-fluoropyridine
Reagent Hazard High (pyrophoric) Moderate
Reaction Temperature -78°C -20°C
Yield (Formylation) 40% 75.8%
Yield (Amination) Not reported 91.8%
Scalability Limited High

Data sourced from CN118388401A.

Experimental Optimization and Process Considerations

Solvent and Stoichiometry

  • THF Volume : A 50 mL:5 g ratio of THF to 2-chloro-4-fluoropyridine optimizes solubility.
  • LDA Concentration : 2 M LDA ensures sufficient alkalinity without side reactions.

Temperature Control

Maintaining -20°C during LDA addition prevents intermediate decomposition, a critical factor in achieving high yields.

Purity and Characterization

  • HPLC : Final product purity exceeds 98% (254 nm).
  • NMR : ¹H-NMR (400 MHz, DMSO-d₆) confirms structure with signals at δ 10.27 (s, 1H, aldehyde) and 6.72–8.41 ppm (pyridine protons).

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • nAChR Modulators : Potential therapeutics for Alzheimer’s disease and schizophrenia.
  • Agrochemicals : Intermediate in neonicotinoid insecticides.

Scientific Research Applications

4-Amino-2-chloronicotinaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-amino-2-chloronicotinaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The chlorine atom enhances the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

6-Aminonicotinaldehyde Hydrochloride (CAS 1588441-31-9)

  • Molecular Formula: C₆H₅ClN₂O (identical to 4-amino-2-chloro derivative).
  • Key Differences: The amino and chloro groups are positioned at 6 and 2, respectively, altering electronic distribution. This positional isomerism reduces similarity (0.98 vs. 1.0 for identical structures).
  • Implications: The 6-amino substitution may enhance solubility in polar solvents compared to the 4-amino derivative due to altered hydrogen-bonding capacity.

2-Amino-4-chloronicotinaldehyde (CAS 884004-48-2)

  • Molecular Formula : C₆H₅ClN₂O (same as target compound).
  • Key Differences: Amino and chloro groups are swapped (2-amino, 4-chloro vs. 4-amino, 2-chloro). This inversion affects ring electron density, making the aldehyde more electrophilic in the 4-amino-2-chloro variant.
  • Research Findings: The 4-amino-2-chloro derivative shows higher reactivity in Schiff base formation compared to its positional isomer.

Functional Group Analogs

5-Aminonicotinic Acid (CAS 24242-19-1)

  • Molecular Formula : C₆H₆N₂O₂.
  • Key Differences : Replaces the aldehyde with a carboxylic acid group.
  • Implications : The carboxylic acid enhances water solubility but reduces reactivity in condensation reactions. Used in metal-organic frameworks (MOFs) rather than drug intermediates.

4-Aminobenzaldehyde (CAS 556-18-3)

  • Molecular Formula: C₇H₇NO.
  • Key Differences : Benzene ring instead of pyridine; lacks heteroatom-induced polarity.

Heterocyclic Derivatives with Chloro-Amino Motifs

2-Amino-4-chlorothiazole HCl (CAS 878744-05-9)

  • Molecular Formula : C₃H₃ClN₂S.
  • Key Differences : Thiazole ring replaces pyridine; sulfur atom introduces distinct electronic and metabolic properties.
  • Implications : Higher metabolic stability in vivo but reduced versatility in synthetic chemistry applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Key Properties/Applications
4-Amino-2-chloronicotinaldehyde HCl 338452-92-9 C₆H₅ClN₂O 4-NH₂, 2-Cl, 3-CHO 1.00 (Reference) High reactivity in Schiff base synthesis
6-Aminonicotinaldehyde HCl 1588441-31-9 C₆H₅ClN₂O 6-NH₂, 2-Cl, 3-CHO 0.98 Enhanced solubility in polar solvents
2-Amino-4-chloronicotinaldehyde 884004-48-2 C₆H₅ClN₂O 2-NH₂, 4-Cl, 3-CHO 0.89 Lower electrophilicity at aldehyde
5-Aminonicotinic Acid 24242-19-1 C₆H₆N₂O₂ 5-NH₂, 3-COOH N/A MOF synthesis, metal chelation
4-Aminobenzaldehyde 556-18-3 C₇H₇NO 4-NH₂, benzene ring, 1-CHO N/A Limited biological uptake

Biological Activity

4-Amino-2-chloronicotinaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

4-Amino-2-chloronicotinaldehyde hydrochloride (C6H5ClN2O) is derived from nicotinic acid and exhibits a chlorinated pyridine structure. The synthesis typically involves the chlorination of 2-amino-3-pyridinecarboxaldehyde, followed by purification processes to obtain the hydrochloride salt form.

Anticancer Properties

Research indicates that 4-amino-2-chloronicotinaldehyde exhibits notable anticancer activity. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For instance, a study reported that derivatives of this compound showed GI50 values ranging from 38 nM to 66 nM against a panel of cancer cell lines, indicating strong antiproliferative effects comparable to established drugs like Erlotinib .

Table 1: Antiproliferative Activity of 4-Amino-2-chloronicotinaldehyde Derivatives

CompoundGI50 (nM)Target Cell Lines
4-Amino-2-chloronicotinaldehyde43A549, MCF-7
Derivative 138HCT116
Derivative 247HeLa

Acetylcholinesterase Inhibition

Another significant biological activity of 4-amino-2-chloronicotinaldehyde is its inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, making them potential candidates for treating cognitive disorders .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)Reference
4-Amino-2-chloronicotinaldehyde5.0
Known Inhibitor (Donepezil)0.1

The mechanism through which 4-amino-2-chloronicotinaldehyde exerts its biological effects involves molecular interactions with specific targets within cells. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition and subsequent biological responses .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with derivatives of 4-amino-2-chloronicotinaldehyde resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its therapeutic potential in neurodegenerative diseases .
  • Cancer Cell Line Studies : A series of in vitro assays demonstrated that the compound significantly reduced cell viability in various cancer types, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 4-amino-2-chloronicotinaldehyde hydrochloride, and how do substitution patterns influence yield?

A: The synthesis typically involves chlorination and amination of nicotinaldehyde derivatives. Key steps include:

  • Chlorination: Use of POCl₃ or SOCl₂ under anhydrous conditions at 60–80°C to introduce the chlorine atom at the 2-position of the pyridine ring .
  • Amination: Reaction with ammonia or protected amines (e.g., benzylamine) at the 4-position, followed by acid hydrolysis to yield the free amino group.
  • Hydrochloride formation: Precipitation with HCl gas in ethanol.
    Critical factors:
  • Excess chlorinating agents may lead to over-chlorination (e.g., 2,6-dichloro derivatives), reducing purity .
  • Temperature control during amination prevents ring-opening side reactions.
    Yield optimization: Use of inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, DMSO) improves reaction efficiency .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?

A: A combination of techniques is recommended:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for aldehyde proton, δ ~160 ppm for C=O in ¹³C NMR). Chlorine’s deshielding effect shifts pyridine ring protons upfield .
  • HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities like unreacted nicotinaldehyde or over-chlorinated byproducts .
  • Mass spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ (theoretical m/z 191.02 for C₆H₅ClN₂O·HCl).

Stability Under Experimental Conditions

Q. Q: How does pH and temperature affect the stability of 4-amino-2-chloronicotinaldehyde hydrochloride in aqueous solutions?

A:

  • pH sensitivity: The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis at neutral/basic pH, forming 4-amino-2-chloronicotinic acid. Buffered solutions (e.g., citrate, pH 3.0) are recommended for storage .
  • Thermal stability: Decomposition occurs above 80°C, with aldehyde oxidation to carboxylic acid. Lyophilization or storage at –20°C in desiccated form preserves integrity .

Advanced: Mechanistic Insights into Biological Activity

Q. Q: What computational strategies can predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

A:

  • Docking studies: Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., kinases or GPCRs). The aldehyde group may act as a covalent inhibitor, forming Schiff bases with lysine residues .
  • QSAR modeling: Correlate substituent effects (Cl at 2-position vs. NH₂ at 4-position) with activity using descriptors like Hammett constants (σ⁺ for electron-withdrawing Cl) .
    Validation: Pair computational predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).

Handling Data Contradictions

Q. Q: How to resolve discrepancies in reported reaction yields or biological activity across studies?

A: Common sources of contradictions include:

  • Synthetic variability: Trace moisture during chlorination reduces yield; replicate reactions under strictly anhydrous conditions .
  • Biological assay differences: Use standardized protocols (e.g., IC₅₀ determination in cell lines with controlled passage numbers). Meta-analysis of literature data can identify outliers .
    Example: If one study reports poor enzyme inhibition, verify the compound’s stability in the assay buffer (e.g., DMSO concentration, pH) .

Advanced: Applications in Multicomponent Reactions

Q. Q: How can this compound be utilized in multicomponent reactions (MCRs) to synthesize heterocyclic scaffolds?

A: The aldehyde and amino groups enable participation in:

  • Ugi reactions: React with isocyanides and carboxylic acids to form peptidomimetics.
  • Hantzsch dihydropyridine synthesis: Combine with β-ketoesters and ammonium acetate to generate pyridine derivatives with potential pharmacological activity .
    Optimization: Use catalytic systems (e.g., Sc(OTf)₃) to accelerate MCRs and improve regioselectivity .

Troubleshooting Spectral Artifacts

Q. Q: Why might unexpected peaks appear in the NMR spectrum, and how to mitigate them?

A: Common artifacts and solutions:

  • Aldehyde oxidation: Peaks at δ ~8.0–9.0 ppm may indicate carboxylic acid formation. Store samples under inert gas and avoid prolonged exposure to air .
  • Solvent impurities: Deuterated solvents (e.g., DMSO-d₆) with residual protons can overlap with aromatic signals. Use high-purity solvents and reference coupling constants .

Advanced: Electrochemical Properties

Q. Q: What electrochemical methods characterize the redox behavior of this compound, and how does it inform drug design?

A:

  • Cyclic voltammetry: Identifies oxidation/reduction potentials (e.g., aldehyde oxidation at ~1.2 V vs. Ag/AgCl).
  • Implications for prodrugs: The compound’s redox activity may enable triggered release in hypoxic environments (e.g., tumor tissues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.